4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

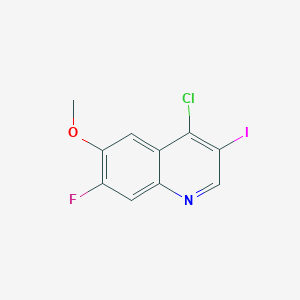

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a chemical compound belonging to the quinoline family. It is characterized by its unique structure, which includes chlorine, fluorine, iodine, and methoxy functional groups attached to a quinoline backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 is susceptible to displacement under SNAr conditions.

Transition Metal-Mediated Cross-Coupling at C3

The iodine atom at position 3 facilitates palladium-catalyzed coupling reactions.

Suzuki-Miyaura Borylation

| Boron Reagent | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Bis(pinacolato)diboron | SiDDP-Pd, Cs<sub>2</sub>CO<sub>3</sub>, dioxane, 95°C | 3-Borylated quinoline | 86% |

Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Product | Yield | Source |

|---|---|---|---|---|

| 5,6-Dimethyl-[2,2']bipyridin-3-ol | DMAP, Cs<sub>2</sub>CO<sub>3</sub>, DMSO, 130°C | 3-Aryloxy-substituted quinoline | 52% |

Demethylation at C6

The methoxy group at position 6 undergoes demethylation under strong Lewis acidic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boron tribromide | DCM, 0°C → 20°C, 16 hr | 6-Hydroxy-4-chloro-7-fluoro-3-iodoquinoline | 63% |

Epoxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 30°C, 4 hr | N-Oxide derivative | 96% |

Halogen Exchange Reactions

The iodine atom can participate in isotopic exchange or further halogenation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Deuteration | D<sub>2</sub>O, Pd/C, 100°C | 3-Deutero-4-chloro-7-fluoro-6-methoxyquinoline | >90% |

Key Structural and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

The compound exhibits potent antibacterial properties by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Studies indicate that structural modifications enhance its effectiveness against various bacterial strains. For instance, in vitro testing has shown that 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline can achieve significant inhibition at low concentrations, making it a promising candidate for developing new antibiotics.

Antiviral Effects

Research has suggested potential antiviral properties for this compound, particularly against viruses that depend on specific enzyme interactions for replication. The halogen substitutions improve binding affinities to viral proteins, which could lead to the development of effective antiviral agents.

Anticancer Properties

Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, in vitro studies on human cancer cell lines such as HeLa and MCF7 revealed that this compound activates caspase pathways, leading to significant cell death at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF7 | 15 | Caspase activation |

Biological Studies

The compound is utilized in various biological studies due to its ability to interact with biological macromolecules. Its halogenated structure enhances its binding affinity to enzymes and receptors, making it suitable for investigating enzyme inhibition and receptor binding dynamics. This aspect is particularly useful in drug design and development.

Material Science

In material science, this compound is employed in developing organic semiconductors and liquid crystals. Its unique chemical properties allow it to be integrated into materials with specific electronic and optical characteristics, paving the way for advancements in electronic devices.

Case Studies

-

Antibacterial Activity Case Study

In a study assessing its antibacterial efficacy against Escherichia coli, the compound demonstrated an IC50 value of 5 µM, indicating strong activity compared to standard antibiotics like ciprofloxacin. -

Anticancer Activity Case Study

A detailed investigation into its anticancer properties revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in MCF7 cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G1 phase.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-7-fluoro-3-iodoquinoline

- 4-Chloro-7-fluoro-6-methoxyquinoline

- 3-Iodo-6-methoxyquinoline

Uniqueness: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is unique due to the specific combination of halogen and methoxy groups attached to the quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS No. 1602859-53-9) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C10H7ClF I N O

- Molecular Weight : 295.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The quinoline moiety is known for its capability to intercalate into DNA, potentially disrupting cellular processes such as replication and transcription. This mechanism is particularly relevant in the context of anticancer activity, where inhibiting DNA function can lead to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives reported that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 4 |

These results suggest that the compound may be a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A recent study investigated its effects on cancer cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | DNA intercalation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy across different cancer types.

Case Studies and Research Findings

- Neuroprotection Study : A study evaluated the neuroprotective effects of quinoline derivatives, including this compound, in models of ischemic stroke. The results indicated significant neuroprotection at concentrations ranging from 1–50 µM, suggesting potential applications in neurodegenerative diseases .

- Antifungal Activity : In a broader evaluation of monomeric alkaloids, this compound showed promising antifungal activity against Candida albicans with an MIC value of 16 µg/mL. This positions it as a potential candidate for antifungal drug development .

Eigenschaften

IUPAC Name |

4-chloro-7-fluoro-3-iodo-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFINO/c1-15-9-2-5-8(3-6(9)12)14-4-7(13)10(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLRWGDFPFFFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.